molecular formula C18H22F3N5O B4588046 N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B4588046
M. Wt: 381.4 g/mol
InChI Key: SIXMTDLHGDMPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C18H22F3N5O and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.17764483 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity, indicating the potential of pyrazole-acetamide derivatives in the development of antioxidant agents. The study detailed the impact of hydrogen bonding on the self-assembly process of these complexes and their antioxidant properties, offering insights into their chemical behavior and potential therapeutic applications (Chkirate et al., 2019).

Novel Derivatives Synthesis and Biological Evaluation

Research on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety by Darwish et al. (2014) highlighted the antimicrobial potential of these compounds. This indicates the versatility of pyrazole-acetamide frameworks in generating new compounds with promising biological activities, including antimicrobial effects (Darwish et al., 2014).

Antimicrobial and Antibacterial Activity

A study by Chkirate et al. (2022) on coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline reported outstanding antibacterial activity against various strains of bacteria. The research demonstrated how the self-assembly process, driven by hydrogen bonding, contributes to the antibacterial efficacy of these complexes. This work underscores the potential of pyrazole-acetamide derivatives in the development of novel antibacterial agents with significant efficacy (Chkirate et al., 2022).

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O/c1-11-9-15(23-26(11)12-5-2-3-6-12)22-16(27)10-25-14-8-4-7-13(14)17(24-25)18(19,20)21/h9,12H,2-8,10H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXMTDLHGDMPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCC2)NC(=O)CN3C4=C(CCC4)C(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.